N-cyclohexyl-4-nitroaniline
Overview
Description
N-cyclohexyl-4-nitroaniline: is an organic compound with the molecular formula C₁₂H₁₆N₂O₂. It is a derivative of aniline, where the amino group is substituted with a cyclohexyl group and a nitro group at the para position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .
Mechanism of Action
Target of Action
N-cyclohexyl-4-nitroaniline is a type of organic compound that belongs to the class of nitroanilines It’s known that nitroanilines generally interact with various biological targets due to their basic nitrogen groups .
Mode of Action
Nitroanilines, in general, are known to undergo reductive transformations, leading to various products such as amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .
Biochemical Pathways
Nitroanilines are known to participate in various biochemical reactions, including reductive transformations .
Pharmacokinetics
The compound’s molecular weight (22027) and physical form (powder) suggest that it may have certain bioavailability characteristics .
Result of Action
The reductive transformations of nitroanilines can lead to various products, indicating that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the thermal stability of nitrocellulose was found to increase with the addition of N-methyl-4-nitroaniline, a related compound . This suggests that the action of this compound might also be influenced by temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
N-cyclohexyl-4-nitroaniline, like other amines, has a lone pair of electrons on the nitrogen atom, which can participate in various biochemical reactions . The presence of the nitro group and the cyclohexyl group may influence its reactivity and interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It’s likely that the compound interacts with biomolecules through its amine and nitro groups, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
It’s possible that the compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aniline: The synthesis of N-cyclohexyl-4-nitroaniline typically begins with the nitration of aniline to form 4-nitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid.
Cyclohexylation: The next step involves the cyclohexylation of 4-nitroaniline.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-cyclohexyl-4-nitroaniline can undergo reduction reactions to form N-cyclohexyl-4-aminobenzene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or metal hydrides such as lithium aluminum hydride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium amide in liquid ammonia, or other strong nucleophiles.
Major Products:
Reduction: N-cyclohexyl-4-aminobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-4-nitroaniline is used in a variety of scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
N-cyclohexyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
4-nitroaniline: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexylamine: Contains only the cyclohexyl group without the aromatic ring and nitro group.
Uniqueness: N-cyclohexyl-4-nitroaniline is unique due to the presence of both the cyclohexyl and nitro groups, which impart distinct chemical and physical properties. The combination of these groups influences its reactivity, making it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
N-cyclohexyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVLQGHNLUJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396698 | |
Record name | N-cyclohexyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13663-59-7 | |
Record name | N-cyclohexyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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